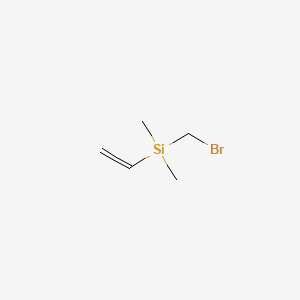

Vinyl(bromomethyl)dimethylsilane

Description

Properties

IUPAC Name |

bromomethyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMBBRVNFVZGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CBr)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695637 | |

| Record name | (Bromomethyl)(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-18-1 | |

| Record name | (Bromomethyl)(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Vinyl(bromomethyl)dimethylsilane via Free-Radical Bromination

Abstract

Vinyl(bromomethyl)dimethylsilane is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis and a key monomer in materials science. Its unique structure, featuring both a reactive vinyl group for polymerization and hydrosilylation, and a bromomethyl group for nucleophilic substitution, makes it a highly sought-after intermediate. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from the readily available precursor, vinyldimethylsilane. We will delve into the underlying chemical principles, present a detailed and field-proven experimental protocol, and discuss the critical aspects of reaction mechanism, safety, and product characterization.

Introduction: Strategic Importance and Synthetic Approach

The synthesis of functionalized organosilanes is a cornerstone of modern chemistry, enabling the development of advanced polymers, coupling agents, and complex organic molecules. This compound stands out due to its orthogonal reactivity. The vinyl moiety can participate in radical or metal-catalyzed polymerizations and hydrosilylation reactions, while the bromomethyl group acts as a potent electrophile, readily undergoing substitution reactions (e.g., Williamson ether synthesis, Grignard reagent formation, or amination).

The primary challenge in synthesizing this target from vinyldimethylsilane is achieving selective functionalization. A naive approach using elemental bromine (Br₂) would likely result in the undesired electrophilic addition across the vinyl double bond. Therefore, a more nuanced strategy is required. The method of choice is the Wohl-Ziegler reaction , a free-radical substitution that selectively targets positions allylic or benzylic to a double bond.[1][2] In our substrate, the methyl C-H bonds are "pseudo-benzylic" due to the ability of the adjacent silicon atom to stabilize a radical intermediate, directing the bromination to the desired methyl group while preserving the integrity of the vinyl group.[3][4]

This guide will focus exclusively on this selective and efficient free-radical pathway using N-Bromosuccinimide (NBS) as the brominating agent.

The Wohl-Ziegler Reaction: Mechanism and Selectivity

The Wohl-Ziegler reaction is a robust method for the selective bromination of allylic C-H bonds using NBS in the presence of a radical initiator (e.g., light, or a chemical initiator like azobisisobutyronitrile - AIBN) in a non-polar solvent.[1][4] The key to its success is maintaining a very low, steady-state concentration of molecular bromine (Br₂), which is the active halogenating species.[3] This low concentration favors the radical chain pathway over the competing ionic addition to the alkene.

The reaction proceeds through a classic radical chain mechanism involving three distinct stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or UV irradiation, which then generates a small amount of bromine radicals (Br•). These radicals are formed from traces of Br₂ that are generated in situ from the reaction between NBS and hydrogen bromide (HBr), a byproduct of the propagation step.[3][4]

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from one of the methyl groups of vinyldimethylsilane. This is the selectivity-determining step. The abstraction occurs at the methyl group because the resulting α-silylmethyl radical is stabilized.

-

The α-silylmethyl radical reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[5]

-

-

Termination: The chain reaction is terminated when two radical species combine.

The selectivity for the methyl group over the vinyl group is the cornerstone of this synthesis. Electrophilic addition of Br₂ to the double bond is suppressed because the concentration of Br₂ is kept extremely low throughout the reaction.[3] NBS serves as a reservoir that releases Br₂ slowly only as HBr is generated.[6]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established Wohl-Ziegler brominations. Researchers should perform a thorough risk assessment and may need to optimize conditions for their specific setup.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Vinyldimethylsilane | ≥97% | Major Chemical Supplier | Handle with care, flammable liquid. |

| N-Bromosuccinimide (NBS) | Reagent Grade, >98% | Major Chemical Supplier | Recrystallize from water if impurities are suspected. |

| Azobisisobutyronitrile (AIBN) | >98% | Major Chemical Supplier | Thermal initiator, handle with care. |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ACS Grade | Major Chemical Supplier | Caution: Toxic and ozone-depleting. Use only in a certified chemical fume hood. Consider safer alternatives like 1,2-dichlorobenzene.[7] |

| Round-bottom flask | - | Standard Lab Supplier | Three-neck flask recommended. |

| Reflux condenser | - | Standard Lab Supplier | - |

| Magnetic stirrer/hotplate | - | Standard Lab Supplier | - |

| Inert gas line (N₂ or Ar) | - | - | To maintain an anhydrous atmosphere. |

Step-by-Step Synthesis Workflow

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure the entire apparatus is flame-dried or oven-dried before use to maintain anhydrous conditions.

-

Charging the Flask: To the flask, add vinyldimethylsilane (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02-0.05 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride (or an alternative solvent) to the flask to create a solution where the substrate concentration is approximately 0.5-1.0 M.

-

Reaction Initiation: Begin vigorous stirring and gently heat the mixture to reflux (for CCl₄, this is ~77°C). The reaction can also be initiated by irradiating the flask with a broad-spectrum sunlamp.

-

Monitoring the Reaction: The reaction progress can be monitored visually. NBS is denser than CCl₄ and will sink, while its byproduct, succinimide, is less dense and will float.[1] The reaction is considered complete when all the dense NBS has been converted to the floating succinimide, typically within 1-3 hours. The reaction can also be monitored by GC-MS or TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash with water to remove any remaining traces of succinimide and HBr.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product is a colorless to pale yellow liquid. Purify the liquid via vacuum distillation to obtain the final this compound. The boiling point is 142°C at atmospheric pressure.[8]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁BrSi | [8] |

| Molar Mass | 179.13 g/mol | [8] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 142 °C | [8] |

| Density | 1.16 g/cm³ | [8] |

| Refractive Index | 1.464 | [8] |

Spectroscopic Analysis (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 6.2-5.8 ppm (m, 3H): This complex multiplet corresponds to the three protons of the vinyl group (-CH=CH₂). The pattern arises from geminal, cis, and trans coupling.

-

δ ~ 2.7 ppm (s, 2H): A singlet corresponding to the two protons of the newly formed bromomethyl group (-CH₂Br). The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom.

-

δ ~ 0.2 ppm (s, 6H): A sharp singlet for the six equivalent protons of the two methyl groups attached to the silicon atom (-Si(CH₃)₂).

-

-

¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts would be approximately: δ 138 (vinyl CH), 132 (vinyl CH₂), 30 (CH₂Br), -2 (Si-CH₃).

-

GC-MS: The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio, indicative of the presence of one bromine atom. Key fragmentation patterns would likely include the loss of a bromine radical (•Br) and a methyl radical (•CH₃).

Safety and Handling

All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Vinyldimethylsilane (Starting Material): Flammable liquid. Keep away from ignition sources.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Can release bromine upon decomposition.

-

Azobisisobutyronitrile (AIBN): Thermally unstable. Store in a cool place. Decomposes to release nitrogen gas.

-

Carbon Tetrachloride (Solvent): Highly toxic, carcinogenic, and environmentally harmful. All handling must be done in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

This compound (Product): Expected to be an irritant and lachrymator. Avoid inhalation and contact with skin.[8]

Conclusion

The synthesis of this compound from vinyldimethylsilane is effectively and selectively achieved through the Wohl-Ziegler free-radical bromination. By using N-bromosuccinimide and a radical initiator, this method reliably functionalizes the methyl group while preserving the synthetically valuable vinyl moiety. The protocol detailed in this guide provides a robust framework for researchers to produce this important bifunctional reagent. Careful attention to anhydrous conditions and standard safety protocols is essential for a successful and safe synthesis.

References

-

ChemBK. (n.d.). bromomethyl-dimethyl-vinyl-silane. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl(vinyl)silane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Vinyl(trifluoromethyl)dimethylsilane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved January 21, 2026, from [Link]

-

MDPI. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]

-

YouTube. (2020). Free Radical Halogenation. The Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Vinyl bromide. NIST WebBook. Retrieved January 21, 2026, from [Link]

-

YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. E-learning. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Supporting information - The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. ChemHelpASAP. Retrieved January 21, 2026, from [Link]

-

Sci-Hub. (1998). The conformations of bromomethyl dimethyl silane and bromomethyl dimethyl silane-d1 as studied by vibrational spectroscopy and by ab initio calculations. Retrieved January 21, 2026, from [Link]

-

MDPI. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Retrieved January 21, 2026, from [Link]

-

PubMed. (2023). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. Retrieved January 21, 2026, from [Link]

-

SciSpace. (n.d.). Radical brominations of alkanic positions by bromine and by N-bromosuccinimide. Retrieved January 21, 2026, from [Link]

-

ChemRxiv. (n.d.). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Wohl‐Ziegler reaction. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). a) Synthesis of vinyl‐terminated.... Retrieved January 21, 2026, from [Link]

-

YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Chem-Station International. (2014). Wohl-Ziegler Bromination. Retrieved January 21, 2026, from [Link])

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

Physical and chemical properties of Vinyl(bromomethyl)dimethylsilane

An In-depth Technical Guide to Vinyl(bromomethyl)dimethylsilane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: A Molecule of Dichotomous Reactivity

This compound stands as a bifunctional organosilicon reagent of significant interest to the synthetic chemist. Its molecular architecture, featuring both a reactive vinyl moiety and a labile bromomethyl group, offers two distinct handles for chemical manipulation. This duality allows for its strategic incorporation into a wide array of molecular frameworks, from complex organic molecules in drug discovery programs to the backbone of advanced polymeric materials. This guide aims to provide an in-depth exploration of the physical and chemical properties of this compound, its synthesis, and its diverse applications, grounded in established chemical principles and supported by relevant literature.

Core Molecular Attributes and Physical Characteristics

This compound is a colorless liquid characterized by a pungent odor.[1] It is insoluble in water but demonstrates good solubility in common organic solvents such as alcohols and ethers.[1] The presence of the silicon atom and the bromine atom contributes to its relatively high density compared to analogous hydrocarbons.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrSi | [1] |

| Molecular Weight | 179.13 g/mol | [1] |

| CAS Number | 211985-18-1 | [1] |

| Boiling Point | 142 °C | [1] |

| Density | 1.16 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.464 | [1] |

| Flash Point | 29 °C | [1] |

Synonyms: (Bromomethyl)ethenyldimethylsilane, Bromomethyl-dimethyl-vinyl-silane.[1]

Synthesis and Purification: A Practical Approach

While several general methods exist for the synthesis of vinylsilanes, such as the hydrosilylation of alkynes or the silylation of vinyl Grignard reagents, a practical and targeted synthesis of this compound is paramount for its utilization.[2][3][4][5] A plausible and efficient laboratory-scale synthesis involves the free-radical bromination of the corresponding trimethylsilyl precursor.

Proposed Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

Trimethyl(vinyl)silane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Trimethyl(vinyl)silane and anhydrous carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its vinyl and bromomethyl groups. This allows for selective transformations at one site while leaving the other available for subsequent reactions.

Reactions at the Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This makes it an excellent substrate for a variety of substitution reactions.

3.1.1. Nucleophilic Substitution and Grignard Reagent Formation

The bromine atom can be displaced by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to introduce new functionalities. Furthermore, the bromomethyl group can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile.[6][7][8][9]

Caption: Reactivity of the bromomethyl group in this compound.

Reactions Involving the Vinyl Group

The vinyl group is an electron-rich pi-system that can undergo a variety of addition and polymerization reactions.

3.2.1. Hydrosilylation

In the presence of a suitable catalyst (e.g., platinum, rhodium, ruthenium complexes), the vinyl group can undergo hydrosilylation, reacting with a Si-H bond to form a silicon-carbon bond.[10][11][12] This is a powerful method for creating more complex organosilicon structures.

3.2.2. Polymerization

The vinyl group can participate in both radical and transition-metal-catalyzed polymerization reactions.[13][14] This allows for the incorporation of the bromomethyl functionality into a polymer backbone, creating reactive polymers that can be further modified.

Caption: Reactivity of the vinyl group in this compound.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical research and development.

Polymer and Materials Science

This reagent is frequently used for the functional modification of silicon-based materials.[1] It can be used to synthesize:

-

Silicone Polymers and Rubbers: By incorporating it into a polymer backbone, the bromomethyl groups can serve as sites for cross-linking or for grafting other polymer chains, leading to materials with tailored mechanical and thermal properties.[1]

-

Surface Modifiers: It can be used to functionalize surfaces (e.g., silica, glass) to alter their properties, such as hydrophobicity or reactivity.[1]

Organic Synthesis and Drug Discovery

In the realm of organic synthesis, vinylsilanes are recognized as versatile intermediates.[10] They are valued for their low toxicity and stability.[10] The silicon-containing moiety can be used to influence the stereochemical outcome of reactions or can be replaced with other functional groups. The introduction of silicon into drug candidates is an emerging strategy to modulate their physicochemical properties, such as lipophilicity and metabolic stability.[15] The dual reactivity of this compound allows for the construction of complex molecular scaffolds that can be further elaborated, making it a potentially useful building block in medicinal chemistry.

Spectral Data and Characterization

Predicted ¹H NMR Spectrum (CDCl₃)

-

Vinyl Protons (3H): A complex multiplet pattern between 5.7 and 6.2 ppm, characteristic of a vinyl group attached to silicon.

-

Bromomethyl Protons (2H): A singlet around 2.5-2.8 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom.

-

Dimethyl Protons (6H): A singlet around 0.2-0.4 ppm, characteristic of methyl groups attached to a silicon atom.

Predicted ¹³C NMR Spectrum (CDCl₃)

-

Vinyl Carbons: Two signals expected between 130 and 140 ppm.

-

Bromomethyl Carbon: A signal expected around 25-30 ppm.

-

Dimethyl Carbons: A signal expected around -2 to -5 ppm.

Key IR Spectroscopy Bands

-

C=C Stretch (Vinyl): A peak around 1600-1580 cm⁻¹.

-

=C-H Stretch (Vinyl): Peaks around 3080-3050 cm⁻¹.

-

C-H Stretch (Alkyl): Peaks around 2960-2850 cm⁻¹.

-

Si-C Stretch: Peaks in the fingerprint region, typically around 1250 cm⁻¹ and 840-760 cm⁻¹.

-

C-Br Stretch: A peak in the lower frequency region, typically 650-550 cm⁻¹.

Mass Spectrometry

In mass spectrometry, one would expect to see the molecular ion peak. A characteristic feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. Fragmentation would likely involve the loss of a bromine radical, a methyl radical, or the vinyl group.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed and may cause serious eye damage.[10]

-

Handling: Work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Keep away from sources of ignition, heat, and oxidizing agents.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.

Conclusion

This compound is a versatile and valuable bifunctional reagent that offers chemists a powerful tool for molecular construction and material modification. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The synthetic pathways and applications discussed in this guide highlight its potential to contribute to advancements in both academic research and industrial development.

References

-

bromomethyl-dimethyl-vinyl-silane - ChemBK. (2024). Available at: [Link]

-

Recent Advances in the Hydrosilylation of Alkynes - Scientific Spectator. (n.d.). Available at: [Link]

-

The role of silicon in drug discovery: a review - RSC Medicinal Chemistry. (2024). RSC Publishing. DOI:10.1039/D4MD00169A. Available at: [Link]

-

Synthesis methods of vinylsilanes | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

-

Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PubMed. (n.d.). Available at: [Link]

-

Electrochemical Hydrosilylation of Alkynes - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Plausible mechanism for the hydrosilylation ofterminal alkynes. - ResearchGate. (n.d.). Available at: [Link]

-

Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Dimethyl(vinyl)silane | C4H10Si | CID 640004 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Vinylsilane synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

vinyl bromide - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Synthetic Applications of Allylsilanes and Vinylsilanes | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.). Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Available at: [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Available at: [Link]

-

Synthesis of Vinylsilanes - ResearchGate. (2025). Available at: [Link]

-

VINYLDIMETHYLCHLOROSILANE - Gelest, Inc. (n.d.). Available at: [Link]

-

12.4 Grignard Reagents | Organic Chemistry - YouTube. (2021). Available at: [Link]

-

VINYLDIMETHYLETHOXYSILANE - Gelest, Inc. (n.d.). Available at: [Link]

-

Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Vinyl(trifluoromethyl)dimethylsilane | C5H9F3Si | CID 23286210 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Dimethyl(vinyl)silane - ChemBK. (2024). Available at: [Link]

-

a) Synthesis of vinyl‐terminated... | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

-

The Role of Vinyl Silanes in Modern Silicone Formulations. (2025). Available at: [Link]

-

Vinyl Silane - hengda silane & silicone. (n.d.). Available at: [Link]

-

RefractiveIndex.INFO - Refractive index database. (n.d.). Available at: [Link]

-

Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Vinylsilane synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. adichemistry.com [adichemistry.com]

- 9. youtube.com [youtube.com]

- 10. scientificspectator.com [scientificspectator.com]

- 11. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

In-Depth Technical Guide: VINYL(BROMOMETHYL)DIMETHYLSILANE (CAS Number: 211985-18-1)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the available technical information for the organosilicon compound identified by CAS number 211985-18-1, known as Vinyl(bromomethyl)dimethylsilane. Due to the limited availability of public domain experimental data, this guide synthesizes known physicochemical properties and outlines a putative synthetic approach. The content herein is intended to serve as a foundational resource for researchers interested in the potential applications of this bifunctional reagent in organic synthesis and materials science.

Introduction and Core Compound Identity

This compound is a versatile organosilicon compound featuring two distinct reactive centers: a vinyl group and a bromomethyl group. This dual functionality makes it a potentially valuable building block in a variety of chemical transformations. The vinyl moiety can participate in hydrosilylation, polymerization, and other addition reactions, while the bromomethyl group is a classic electrophilic site for nucleophilic substitution, enabling the introduction of the dimethylsilyl functionality onto a wide range of substrates.

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and for the design of experimental procedures.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 211985-18-1 |

| Molecular Formula | C₅H₁₁BrSi |

| Molecular Weight | 179.13 g/mol |

| Appearance | Colorless liquid with a pungent odor |

| Boiling Point | 142 °C |

| Density | 1.16 g/cm³ |

| Refractive Index | 1.464 |

| Flash Point | 29 °C |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. |

Safety and Handling:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. The compound is flammable and should be stored away from sources of ignition.[1]

Synthesis and Purification

Proposed Synthetic Pathway:

Figure 2: Proposed synthesis of this compound.

Conceptual Synthesis Protocol:

-

Reaction Setup: To a solution of a suitable vinyl dimethylsilane precursor in an inert solvent (e.g., carbon tetrachloride), a radical initiator (e.g., azobisisobutyronitrile, AIBN) would be added.

-

Reagent Addition: A brominating agent, such as N-bromosuccinimide (NBS), would be added portion-wise to the reaction mixture. The use of NBS is often preferred over elemental bromine to maintain a low concentration of HBr.

-

Reaction Conditions: The reaction would likely be heated to reflux or irradiated with UV light to facilitate radical initiation.

-

Workup and Purification: Upon completion, the reaction mixture would be cooled, and any solid byproducts (e.g., succinimide) filtered off. The filtrate would then be concentrated under reduced pressure. The crude product would likely require purification by fractional distillation under vacuum to yield pure this compound.

Note: This proposed protocol is based on established chemical principles and has not been experimentally validated from public sources. Researchers should conduct thorough literature searches for analogous reactions and perform appropriate safety assessments before attempting any synthesis.

Characterization Data (Anticipated)

As of the date of this publication, experimental characterization data such as NMR, Mass Spectrometry, and IR spectra for this compound are not publicly available. However, based on the known structure, the following spectral features can be anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Vinyl Protons: A complex multiplet system in the region of 5.5-6.5 ppm, corresponding to the -CH=CH₂ group.

-

Bromomethyl Protons: A singlet in the region of 2.5-3.5 ppm, corresponding to the -CH₂Br group.

-

Dimethylsilyl Protons: A singlet in the region of 0.1-0.5 ppm, corresponding to the -Si(CH₃)₂ group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Vinyl Carbons: Two distinct signals in the olefinic region (120-140 ppm).

-

Bromomethyl Carbon: A signal in the range of 20-30 ppm.

-

Dimethylsilyl Carbons: A signal at high field (around 0 ppm).

Mass Spectrometry (MS):

-

Molecular Ion (M+): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 178 and 180.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a bromine radical, a methyl group, or a vinyl group.

Infrared (IR) Spectroscopy:

-

C=C Stretch: A characteristic absorption band around 1600 cm⁻¹.

-

C-H Stretch (vinyl): Bands above 3000 cm⁻¹.

-

Si-C Stretch: Absorptions in the fingerprint region.

-

C-Br Stretch: A strong absorption in the lower frequency region of the fingerprint region.

Potential Applications in Research and Development

The unique bifunctional nature of this compound suggests its utility in several areas of chemical synthesis:

-

Functionalization of Polymers: The vinyl group can be incorporated into polymer backbones via polymerization or copolymerization. The pendant bromomethyl groups can then be used for post-polymerization modification, allowing for the grafting of other molecules or the creation of cross-linked materials.[1]

-

Surface Modification: This compound can be used to modify the surface of materials containing reactive hydroxyl or amine groups. The silyl moiety can anchor the molecule to the surface, while the bromomethyl group provides a site for further chemical elaboration.[1]

-

Synthesis of Complex Molecules: As a bifunctional building block, it can be used in multi-step organic syntheses to introduce a dimethylsilylvinyl or a functionalized silylmethyl group.

Conclusion

This compound (CAS 211985-18-1) is an organosilicon compound with significant potential as a synthetic intermediate. While a comprehensive set of experimental characterization data is not currently in the public domain, its physicochemical properties and anticipated reactivity patterns provide a solid foundation for its exploration in various research and development endeavors. Further investigation into its synthesis and reactivity is warranted to fully unlock its potential in materials science and organic chemistry.

References

[1] ChemBK. bromomethyl-dimethyl-vinyl-silane. (2024-04-10). Available at: [Link]

Sources

The Bromomethyl Group in Vinyl(bromomethyl)dimethylsilane: A Nexus of Reactivity for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Vinyl(bromomethyl)dimethylsilane (VBDMS) stands as a pivotal bifunctional reagent in modern organic and materials chemistry. Its unique molecular architecture, featuring both a reactive vinyl moiety and a labile bromomethyl group, offers orthogonal handles for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the reactivity profile of the bromomethyl group within VBDMS. We will delve into the mechanistic underpinnings of its participation in nucleophilic substitutions, organometallic preparations, and radical processes. By elucidating the causality behind experimental choices and presenting validated protocols, this document aims to equip researchers with the knowledge to strategically employ VBDMS in the synthesis of complex molecules, functionalized polymers, and advanced materials.

Introduction: The Strategic Importance of Bifunctionality

In the landscape of synthetic chemistry, reagents possessing multiple, orthogonally reactive functional groups are invaluable. They serve as versatile building blocks, enabling the streamlined construction of intricate molecular architectures. This compound is a prime example of such a reagent. The presence of a vinyl group allows for participation in a host of addition reactions, most notably hydrosilylation and radical polymerization.[1][2][3] Concurrently, the bromomethyl group acts as a potent electrophilic center, readily undergoing nucleophilic substitution and serving as a precursor for organometallic species.[4][5] This duality in reactivity makes VBDMS a cornerstone for applications ranging from the synthesis of silicon-containing polymers and surface modifiers to its use as a versatile intermediate in organic synthesis.[4]

This guide will focus specifically on the chemistry of the bromomethyl group, a key determinant of VBDMS's synthetic utility. Understanding the factors that govern its reactivity is paramount for designing efficient and selective transformations.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of VBDMS is essential for its safe and effective handling in a laboratory setting.

| Property | Value |

| Chemical Formula | C5H11BrSi |

| Molecular Weight | 179.13 g/mol |

| Appearance | Colorless liquid |

| Odor | Pungent |

| Boiling Point | 138-140 °C |

| InChI | InChI=1/C5H11BrSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 |

Table 1: Physicochemical properties of this compound.[4]

VBDMS is a flammable liquid and should be handled with appropriate safety precautions, including working in a well-ventilated fume hood and avoiding sources of ignition.[4] It is also an irritant to the eyes, respiratory system, and skin, necessitating the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[4]

Nucleophilic Substitution Reactions: The Workhorse Transformation

The primary mode of reactivity for the bromomethyl group in VBDMS is its susceptibility to nucleophilic attack. The electron-withdrawing nature of the adjacent silicon atom, coupled with the good leaving group ability of the bromide ion, renders the methylene carbon highly electrophilic. This facilitates a broad range of SN2 reactions with a diverse array of nucleophiles.

Mechanistic Considerations

The nucleophilic substitution at the bromomethyl group of VBDMS predominantly follows an SN2 mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Sources

- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 3. pslc.ws [pslc.ws]

- 4. chembk.com [chembk.com]

- 5. Vinylsilane synthesis [organic-chemistry.org]

An In-depth Technical Guide to Vinyl(bromomethyl)dimethylsilane: Molecular Structure, Properties, and Synthetic Applications

This guide provides a comprehensive overview of vinyl(bromomethyl)dimethylsilane, a bifunctional organosilane of significant interest to researchers and professionals in organic synthesis and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, offering field-proven insights into its application.

Introduction: The Synthetic Utility of a Bifunctional Silane

This compound, with the chemical formula C₅H₁₁BrSi, is a versatile reagent that combines the reactivity of a vinyl group with that of a bromomethyl group attached to a central silicon atom.[1] This unique combination allows for orthogonal chemical transformations, making it a valuable building block in the synthesis of complex molecules and functionalized polymers. The vinyl moiety can participate in hydrosilylation, polymerization, and various coupling reactions, while the bromomethyl group serves as a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid characterized by a pungent odor. It is insoluble in water but demonstrates good solubility in common organic solvents such as alcohols and ethers.[1]

Molecular Formula and Connectivity

The molecular structure of this compound consists of a central silicon atom bonded to two methyl groups, a vinyl group (-CH=CH₂), and a bromomethyl group (-CH₂Br).

Molecular Formula: C₅H₁₁BrSi[1]

Synonyms: Bromomethyl-dimethyl-vinyl-silane, (Bromomethyl)ethenyldimethylsilane[1]

CAS Number: 211985-18-1[1]

Below is a 2D representation of the molecular structure:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol based on established chemical principles. All reactions should be conducted by trained professionals with appropriate safety precautions in a well-ventilated fume hood under an inert atmosphere.

Step 1: Preparation of Vinylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 molar equivalents).

-

Cover the magnesium with anhydrous tetrahydrofuran (THF).

-

Add a small amount of vinyl bromide to initiate the reaction. The initiation is indicated by the disappearance of the shiny surface of the magnesium and gentle refluxing. [2][3]4. Once the reaction has started, add the remaining vinyl bromide (1.0 molar equivalent) dissolved in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. [2][3]5. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. [3] Step 2: Reaction with (Bromomethyl)chlorodimethylsilane

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of (bromomethyl)chlorodimethylsilane (1.0 molar equivalent) in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Isolation

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. [3]2. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

Step 4: Purification

-

Purify the crude product by vacuum distillation to yield pure this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound opens up a wide range of synthetic possibilities.

Reactions of the Vinyl Group

The vinyl group is a versatile handle for various transformations:

-

Hydrosilylation: The vinyl group can readily undergo hydrosilylation reactions with Si-H containing compounds in the presence of a platinum catalyst. [4]This is a powerful method for forming new silicon-carbon bonds and is widely used in the synthesis of silicone polymers and for surface modification. [5]

-

Polymerization: this compound can act as a monomer or comonomer in radical or transition-metal-catalyzed polymerization reactions, leading to the formation of functionalized polysiloxanes. [6][7][8]

Reactions of the Bromomethyl Group

The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions:

-

Grignard and Organolithium Reagents: The bromomethyl group can react with Grignard reagents and organolithium compounds to form new carbon-carbon bonds. [9][10]This allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents.

-

Other Nucleophiles: A variety of other nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide to introduce diverse functionalities.

Logical Flow of Synthetic Transformations

The following diagram illustrates the divergent synthetic pathways available from this compound.

Caption: Synthetic transformations of this compound.

Safety and Handling

This compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin. [1]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Keep away from sources of ignition and store in a cool, dry place. [1]

Conclusion

This compound is a highly valuable bifunctional reagent for researchers in organic and polymer chemistry. Its orthogonal reactivity allows for the stepwise or simultaneous introduction of different functionalities, providing a powerful tool for the design and synthesis of novel molecules and materials. A thorough understanding of its properties and reactivity is key to unlocking its full synthetic potential.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

-

ChemBK. (2024, April 10). bromomethyl-dimethyl-vinyl-silane. ChemBK. Retrieved from [Link]

-

Khmelnitskaia, A. G., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. ResearchGate. Retrieved from [Link]

-

MDPI. (2023, March 3). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. MDPI. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Strohmann, C., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride. IUCrData. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. (n.d.). Vinyl(trifluoromethyl)dimethylsilane. PubChem. Retrieved from [Link]

-

ChemRxiv. (2025, June 18). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules | Inorganic Chemistry. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane... ResearchGate. Retrieved from [Link]

-

MDPI. (2024, January 16). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 16). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. ChemRxiv. Retrieved from [Link]

-

ChemBK. (2024, April 10). Dimethyl(vinyl)silane. ChemBK. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. OUCI. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl(vinyl)silane. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Bulk hydrosilylation reaction of poly(dimethylsiloxane) chains catalyzed by a platinum salt: Effect of the initial concentration of reactive groups on the final extent of reaction. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. MDPI. Retrieved from [Link]

-

Sci-Hub. (1998). The conformations of bromomethyl dimethyl silane and bromomethyl dimethyl silane-d1 as studied by vibrational spectroscopy and by ab initio calculations. Vibrational Spectroscopy. Retrieved from [Link]

-

Nepal Journals Online. (n.d.). Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT. Himalayan Journal of Science and Technology. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). CCCBDB Compare bond angles. NIST. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. NIST. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility of Vinyl(bromomethyl)dimethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl(bromomethyl)dimethylsilane is a bifunctional organosilane reagent critical for the synthesis of advanced polymers, surface modification of materials, and the creation of silicon-based crosslinking agents. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for reaction design, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its physicochemical properties. While specific quantitative data is sparse in the public domain, this document synthesizes established chemical principles to predict solubility and presents a rigorous, field-proven methodology for its empirical determination.

Introduction: The Role of Solubility in Application

This compound, with its reactive vinyl and bromomethyl groups, serves as a versatile molecular bridge. The vinyl group allows for polymerization and hydrosilylation reactions, while the bromomethyl group is a classic electrophile for nucleophilic substitution. The efficiency and success of these transformations depend on achieving a homogeneous reaction medium. Therefore, selecting an appropriate solvent is the first critical step in any experimental design. Poor solubility can lead to low reaction rates, incomplete conversion, and challenges in product isolation and purification. This guide addresses this critical need by providing both a theoretical framework and a practical protocol for assessing the solubility of this key reagent.

Physicochemical Properties and Predicted Solubility

To understand the solubility of this compound, we must first examine its molecular structure.

-

Structure: (CH₃)₂Si(CH=CH₂)(CH₂Br)

-

Key Features:

-

A central silicon atom.

-

Two non-polar methyl groups.

-

A non-polar vinyl group.

-

A polar bromomethyl group.

-

The molecule presents a hybrid of non-polar and polar characteristics. The bulk of the molecule, consisting of the dimethylsilyl and vinyl components, is non-polar and lipophilic. The C-Br bond in the bromomethyl group introduces a significant dipole moment, adding a degree of polarity.

Based on the principle of "like dissolves like," we can predict its solubility behavior in various classes of organic solvents:

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant non-polar character of the silane suggests it will be highly soluble or miscible in these solvents. Van der Waals forces between the silane's alkyl and vinyl groups and the solvent molecules will be the primary intermolecular interaction driving dissolution.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): These solvents are expected to be excellent choices. They can effectively solvate both the non-polar portions of the molecule and interact favorably with the polar C-Br bond via dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While some solubility is expected, it may be less favorable compared to aprotic solvents.[1][2] The primary intermolecular forces in these solvents are strong hydrogen bonds. This compound cannot act as a hydrogen bond donor and is a very weak acceptor, limiting its ability to integrate into the solvent's hydrogen-bonding network.

-

Aqueous Incompatibility: The compound is reported to be insoluble in water.[1] Furthermore, like many organohalosilanes, it is susceptible to hydrolysis, where the Si-C bond can be cleaved over time in the presence of water, especially under acidic or basic conditions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene | Soluble / Miscible | Strong van der Waals interactions with the non-polar silane backbone. |

| Ethers | Diethyl Ether, THF | Soluble / Miscible | Good balance of non-polar and polar character to solvate the entire molecule.[1][2] |

| Chlorinated | Dichloromethane (DCM) | Soluble / Miscible | Effective dipole-dipole interactions with the bromomethyl group and good solvation of the alkyl part. |

| Esters | Ethyl Acetate | Soluble | Moderate polarity accommodates both features of the solute. |

| Ketones | Acetone | Soluble | Similar to esters, provides a good balance of polarity. |

| Alcohols | Ethanol, Methanol | Soluble / Sparingly Soluble | Mismatch in primary intermolecular forces (van der Waals vs. H-bonding).[1][2] |

| Aqueous | Water | Insoluble | Highly polar, H-bonding solvent is incompatible with the largely non-polar solute.[1] |

A Standardized Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a robust experimental protocol is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[3]

Principle

A surplus of the solute, this compound, is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that thermodynamic equilibrium is reached, creating a saturated solution. After allowing any undissolved solute to settle, an aliquot of the saturated supernatant is carefully removed, and its concentration is determined using a suitable analytical technique, such as Gas Chromatography (GC) or quantitative Nuclear Magnetic Resonance (qNMR).

Materials and Apparatus

-

This compound (solute)

-

High-purity organic solvents (≥99.5%)

-

Scintillation vials or flasks with PTFE-lined caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a qNMR spectrometer

-

Internal standard for quantification (e.g., dodecane for GC, 1,3,5-trimethoxybenzene for qNMR)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. "Excess" means that a visible, separate liquid phase of the silane should remain after equilibration.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After agitation, let the vial stand undisturbed in the same temperature-controlled environment for at least 12 hours to allow for complete separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a PTFE syringe filter to remove any micro-droplets of undissolved solute.

-

Dilution & Analysis: Accurately dilute the filtered aliquot with a suitable solvent into a volumetric flask. Add a precise amount of a pre-selected internal standard. Analyze the final solution by GC-FID or qNMR.

-

Quantification: Construct a calibration curve by preparing standards of known this compound concentration with the same internal standard concentration. Use this curve to determine the concentration of the silane in the diluted aliquot.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Safety and Handling Considerations

This compound and its related chloro-analogs are reactive and require careful handling in a well-ventilated fume hood.[4][5]

-

Irritant: The compound is irritating to the eyes, respiratory system, and skin.[1]

-

Flammability: Many structurally similar organosilanes are flammable liquids.[6] Keep away from heat, sparks, and open flames.[1][7]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[1] Keep containers tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Conclusion

References

- ChemBK. (2024). bromomethyl-dimethyl-vinyl-silane.

- Guidechem. (n.d.). This compound (CAS No. 211985-18-1) SDS.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ASTM International. (2002). ASTM D2780-92(2002)e1 - Standard Test Method for Solubility of Fixed Gases in Liquids.

- Scribd. (n.d.). Water Solubility Test Methods.

- Sico Performance Material (Shandong) Co., Ltd. (2020).

- USP-NF. (2016). <1236> Solubility Measurements.

- Sigma-Aldrich. (2024). Safety Data Sheet - Vinyltrimethoxysilane.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Vinyltrimethoxysilane.

- Sigma-Aldrich. (2012). Material Safety Data Sheet - Vinyl bromide solution.

- ChemBK. (2024). Dimethyl(vinyl)silane.

- PMC (PubMed Central). (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.

- MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks.

- OSTI.GOV. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes.

- PubChem. (n.d.). Vinyl(trifluoromethyl)dimethylsilane.

- PMC (PubMed Central). (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.

- PubChem. (n.d.). Vinyldimethylphenylsilane.

- Sigma-Aldrich. (n.d.). Chloro(dimethyl)vinylsilane 97%.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). VINYL(CHLOROMETHYL)DIMETHYLSILANE, CasNo.16709-86-7.

- Daken Chem. (n.d.). CAS NO.16709-86-7 Vinyl(Chloromethyl)Dimethylsilane.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. VINYL(CHLOROMETHYL)DIMETHYLSILANE, CasNo.16709-86-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. dakenchem.com [dakenchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sicosil.com [sicosil.com]

An In-Depth Technical Guide to the Stable Storage of Vinyl(bromomethyl)dimethylsilane

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Vinyl(bromomethyl)dimethylsilane, a versatile bifunctional reagent, plays a crucial role in the synthesis of a wide array of organosilicon compounds and functionalized materials. Its unique structure, featuring both a reactive vinyl group and a bromomethyl moiety, allows for sequential and site-selective chemical modifications. However, this reactivity also makes it susceptible to degradation if not stored under optimal conditions, potentially compromising experimental outcomes and product purity. This guide provides a comprehensive overview of the principles and practices necessary to ensure the long-term stability of this compound.

Understanding the Inherent Reactivity of this compound

To establish a robust storage protocol, it is essential to first understand the chemical vulnerabilities of this compound. The molecule's stability is primarily influenced by two functional groups: the vinyl group and the bromomethyl group, both attached to a central silicon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁BrSi |

| Molecular Weight | 179.13 g/mol |

| Boiling Point | 142 °C |

| Flash Point | 29 °C |

| Density | 1.16 g/cm³ |

The data presented in this table is compiled from various chemical suppliers and databases.

The silicon-carbon bond is generally stable; however, the presence of the electron-withdrawing bromine atom can influence the electron density around the silicon center. The primary degradation pathways of concern are hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Sensitivity

While some sources suggest that this compound has no reaction with water under neutral conditions, it is crucial to recognize that this stability is limited. The presence of acidic or basic conditions can catalyze hydrolysis. Two main sites of hydrolytic attack exist:

-

The Bromomethyl Group: The carbon-bromine bond is susceptible to nucleophilic substitution by water, particularly under basic conditions, leading to the formation of the corresponding hydroxymethylsilane. This process is analogous to the hydrolysis of other alkyl bromides.

-

The Vinyl Group: While less reactive towards hydrolysis than the bromomethyl group, the vinyl group can undergo acid-catalyzed hydration, a reaction mechanism similar to that of vinyl ethers, to form an unstable intermediate that can further react.

Photodegradation

Thermal Stability

This compound has a flash point of 29°C, indicating its flammability. Elevated temperatures can not only increase the risk of fire but also accelerate degradation reactions. Thermal decomposition of similar vinyl-containing polymers is known to occur at elevated temperatures. For instance, the vinyl group in poly(ethylene-vinyl alcohol) copolymers starts to decompose at temperatures around 296-385°C.[1] While monomeric silanes may have different thermal profiles, this highlights the importance of avoiding high temperatures.

Recommended Storage Conditions for Optimal Stability

Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound.

Temperature

Store at 2-8°C. Refrigeration is the most critical factor in preserving the integrity of this compound. Lowering the temperature significantly reduces the rate of potential degradation reactions and minimizes the risk of thermal decomposition. While some studies on related poly(vinyl siloxane) impression materials have shown that refrigeration does not negatively impact their dimensional stability upon returning to room temperature, the primary reason for refrigerating this reactive monomer is to inhibit chemical degradation.[2][3]

Atmosphere

Store under an inert atmosphere (e.g., argon or nitrogen). The exclusion of moisture and oxygen is crucial. Moisture can lead to hydrolysis, while oxygen can participate in photo-oxidative degradation processes. Before sealing the container, it is best practice to flush the headspace with a dry, inert gas.

Light

Protect from light. Store the compound in an amber glass bottle or a container that is otherwise shielded from light. This will prevent photodegradation initiated by UV radiation.

Container

Use a tightly sealed, appropriate container. Borosilicate glass bottles with a secure cap are the preferred primary container. Borosilicate glass is highly resistant to chemical attack from a wide range of substances, including organic compounds and halogens like bromine.[4][5] For secondary containment or larger quantities, fluorinated high-density polyethylene (HDPE) may be considered, as fluorination can reduce solvent permeation and extractables.[6] However, it is essential to verify the compatibility of any plastic container with organobromine compounds to prevent leaching of plasticizers or other additives.[7]

Desiccation

Store in a desiccated environment. The primary container should be placed inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant. Silica gel is a commonly used and effective desiccant for this purpose.[8] For applications requiring extremely low moisture levels, molecular sieves can be used.[9]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, it is advisable to periodically assess its purity. The following are recommended analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing this compound and its potential degradation products.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a dry, aprotic solvent such as hexane or dichloromethane. A typical concentration would be in the range of 100-1000 ppm.

-

GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.

-

Injection: Use a split injection to avoid overloading the column. A split ratio of 50:1 is common.

-

Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometry: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 35-300.

The appearance of new peaks in the chromatogram over time would indicate the formation of degradation products. The mass spectra of these new peaks can be used to identify their structures. For instance, the hydrolysis product, (hydroxymethyl)dimethylvinylsilane, would have a different retention time and mass spectrum than the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an excellent tool for assessing the structural integrity of this compound and for quantifying its purity.

Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis:

-

Sample Preparation: Accurately weigh a sample of this compound and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the mixture in a deuterated solvent that does not have signals overlapping with the analyte or standard, such as chloroform-d (CDCl₃) or benzene-d₆.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation between scans.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Integrate the signals corresponding to the vinyl protons (typically in the range of 5.7-6.2 ppm) and the bromomethyl protons (around 2.6 ppm) of this compound.

-

Integrate a well-resolved signal from the internal standard.

-

Calculate the purity of the sample based on the ratio of the integrals and the known weights of the sample and the internal standard.

-

A decrease in the integral of the starting material signals and the appearance of new signals would indicate degradation. For example, hydrolysis of the bromomethyl group would lead to a new signal for the hydroxymethyl protons at a different chemical shift.

Visualization of Stability and Degradation

To better understand the factors influencing the stability of this compound, the following diagrams illustrate the key concepts.

Key Factors for Stable Storage

Caption: Key environmental factors to control for the stable storage of this compound.

Potential Degradation Pathways

Caption: Overview of the primary degradation pathways for this compound.

Conclusion and Best Practices Summary

The long-term stability of this compound is achievable through the diligent control of its storage environment. By understanding its inherent reactivity towards hydrolysis, photodegradation, and thermal decomposition, researchers can implement effective storage strategies to maintain its purity and reactivity for its intended applications.

Key Takeaways for Ensuring Stability:

-

Refrigerate: Always store at 2-8°C.

-

Inert and Dry: Use an inert atmosphere and a desiccated environment.

-

Darkness is Key: Protect from all sources of light.

-

Proper Containment: Use tightly sealed borosilicate glass containers.

-

Regularly Verify Purity: For critical applications, periodically re-analyze the material using GC-MS or qNMR.

-

Consider Inhibitors: If the material is supplied with a polymerization inhibitor, be aware of its presence and any potential implications for your specific application. It may be necessary to remove the inhibitor before use.

By adhering to these guidelines, researchers can be confident in the quality and reliability of their this compound, leading to more reproducible and successful experimental outcomes.

References

-

ChemBK. (2024). bromomethyl-dimethyl-vinyl-silane. Retrieved from [Link]

- DHP Supply. (2019).

- Gelest, Inc. (2015).

-

ChemBK. (2024). Dimethyl(vinyl)silane. Retrieved from [Link]

- Alfa Aesar. (2025). Vinyl(chloromethyl)

-

PubChem. Vinyl(trifluoromethyl)dimethylsilane. Retrieved from [Link]

-

Li, Y., et al. (2023). Development of a Purity Certified Reference Material for Vinyl Acetate. PMC. Retrieved from [Link]

- AGM Container Controls. (2025). Selecting Desiccant Guide.

-

Organic Chemistry Portal. Vinylsilane synthesis. Retrieved from [Link]

-

Lassila, L. V. (2002). The Influence of Temperature on the Dimensional Stability of Poly (Vinyl Siloxane) Impression Materials. PubMed. Retrieved from [Link]

- Guru Prakash Academy. (2017). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). YouTube.

- Freudenberg Sealing Technologies.

-

Request PDF. Kinetic analysis of thermal degradation in poly(ethylene–vinyl alcohol) copolymers. Retrieved from [Link]

- De Dietrich Process Systems.

-

ResearchGate. 1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with.... Retrieved from [Link]

-

Wikipedia. Thermal degradation of polymers. Retrieved from [Link]

-

PubMed. Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone). Retrieved from [Link]

-

PubMed. The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials. Retrieved from [Link]

-

PubMed. Organosilane functionalization of halloysite nanotubes for enhanced loading and controlled release. Retrieved from [Link]

-

Royal Society of Chemistry. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles. Retrieved from [Link]

- Google Patents. US6447649B1 - Polymerization inhibitor for vinyl-containing materials.

-

NIH. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. Retrieved from [Link]

-

Tri-iso. Moisture Scavengers | Polyurethane and Polyureas. Retrieved from [Link]

-

Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

PubMed. Extraordinary Long-Term-Stability in Kinetically Stabilized Amorphous Solid Dispersions of Fenofibrate. Retrieved from [Link]

- Benchchem.

- ResearchGate. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.

- Savillex. Savillex Technical Note.

- ResearchGate. APTES-functionalized mesoporous silica as a vehicle for antipyrine – adsorption and release studies.

-

Chemistry Stack Exchange. Hydrolysis of vinyl silanes. Retrieved from [Link]

- Keison Products.

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

-

OSTI.gov. Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. Retrieved from [Link]

- Waters.

- Google Patents. US8460684B2 - Nuclease inhibitors and methods for their use.

-

MDPI. Bioinspired Improvement of Lignocellulosic Bio-Based Materials Against Fire and Fungi—A Comprehensive Review. Retrieved from [Link]

-

PubMed. Validation of an In-House-Developed GC-MS Method for 5α-Cholestanol According to ISO 15189:2012 Requirements. Retrieved from [Link]